molecular formula C9H7BrO B2816717 7-Bromo-2-methylbenzofuran CAS No. 57547-15-6

7-Bromo-2-methylbenzofuran

Cat. No. B2816717
CAS RN: 57547-15-6
M. Wt: 211.058
InChI Key: RLVGRFODLCTVTN-UHFFFAOYSA-N
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Description

7-Bromo-2-methylbenzofuran is a chemical compound with the molecular formula C9H7BrO and a molecular weight of 211.06 . It is a brominated derivative of benzofuran .


Molecular Structure Analysis

The molecular structure of 7-Bromo-2-methylbenzofuran consists of a benzofuran ring with a bromine atom attached at the 7th position and a methyl group attached at the 2nd position .


Physical And Chemical Properties Analysis

7-Bromo-2-methylbenzofuran has a boiling point of 138-140 °C (at a pressure of 15 Torr) and a predicted density of 1.520±0.06 g/cm3 .

Scientific Research Applications

Utility in Heterocycle Synthesis

  • Synthesis of Nitrogenous Heterocycles : 7-Bromo-2-methylbenzofuran derivatives are used in the synthesis of nitrogenous heterocycles. These compounds are obtained through Claisen's condensation reaction and exhibit antimicrobial activities against various bacterial and fungal species (Siddiqui, 2013).

Antimicrobial Applications

  • Development of Antimicrobial Agents : Novel 2-substituted-3-methylbenzofuran derivatives, including those derived from 7-Bromo-2-methylbenzofuran, have shown significant antimicrobial activity. These compounds are synthesized from 3-methylbenzofuran-2-carbohydrazide and evaluated against fungal species and bacterial species (Abdel‐Aziz, Mekawey, & Dawood, 2009).

Methodological Advancements

  • Bronsted Acid-Induced Synthesis : This compound is used in an efficient Bronsted acid-induced synthesis of 2-methylbenzofurans, showcasing a new method for constructing the C-O bond via Grob-type fragmentation, followed by cyclization and aromatization (Sravanthi & Khan, 2020).

Exploring Biological Effects

  • Health Effects of Related Compounds : While not directly about 7-Bromo-2-methylbenzofuran, studies on related compounds, such as polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), provide insights into the potential health effects and environmental concerns of brominated compounds (Birnbaum, Staskal, & Diliberto, 2003).

Chemical and Material Science Applications

  • Optical Properties of Derivatives : Studies on the optical properties of 6-methoxy-3-methylbenzofuran-2-yl derivatives, related to 7-Bromo-2-methylbenzofuran, offer insights into their potential applications in material science (Jiang, Liu, Lv, & Zhao, 2012).

Advanced Synthetic Strategies

  • Orthogonal Synthesis Using AI : The use of artificial intelligence in the synthesis of benzofuran and bicyclo[3.3.1]nonane scaffolds, utilizing a common intermediate derived from 7-Bromo-2-methylbenzofuran, demonstrates the potential of AI in optimizing chemical synthesis (Takabatake et al., 2020).

Safety and Hazards

7-Bromo-2-methylbenzofuran is classified under the GHS07 hazard class. It is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .

Future Directions

Benzofuran derivatives, including 7-Bromo-2-methylbenzofuran, are emerging as important scaffolds in the development of new therapeutic agents . They have shown potential in the treatment of various diseases, including cancer . Future research may focus on further exploring the biological activities of these compounds and developing structure-activity relationships to guide the design of new drugs .

properties

IUPAC Name

7-bromo-2-methyl-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO/c1-6-5-7-3-2-4-8(10)9(7)11-6/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLVGRFODLCTVTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(O1)C(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

57547-15-6
Record name 7-bromo-2-methyl-1-benzofuran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A stirred solution of 7-bromobenzofuran (493 mg, 2.5 mmol) in dry THF (5 mL) was cooled to −70° C. and 2M LDA in 1:1 THF/heptane (1.4 mL, 2.8 mmol) was added dropwise over 2 min. The mixture was stirred at −70° C. for 1 h and methyl iodide (0.19 mL, 3.0 mmol) was added. The mixture was stirred at −70° C. for 3 h and at 0° C. for 1 h. The mixture was poured into 5% aq HCl (60 mL) and extracted with ether (2×50 mL). The combined ether extracts were washed with sat'd aq NaHCO3 (20 mL) and dried over MgSO4. Removal of the solvent left an oil (470 mg) which was purified by chromatography on a 40-g silica cartridge eluted with hexanes to afford 7-bromo-2-methylbenzofuran (277 mg, 52%, estimated purity ˜80%).
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